Acetyl Tributyl Citrate

Description

Acetyl tributyl citrate is a flavouring ingredient and plasticiser used in packaging films for food.

Properties

IUPAC Name |

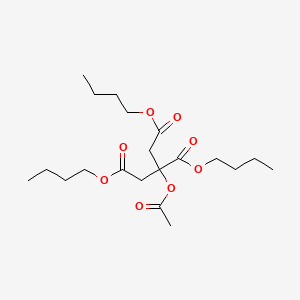

tributyl 2-acetyloxypropane-1,2,3-tricarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O8/c1-5-8-11-25-17(22)14-20(28-16(4)21,19(24)27-13-10-7-3)15-18(23)26-12-9-6-2/h5-15H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZCLKYGREBVARF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)CC(CC(=O)OCCCC)(C(=O)OCCCC)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2026446 | |

| Record name | Acetyl tributyl citrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2026446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; Other Solid; Pellets or Large Crystals, Colorless liquid with a mild sweet odor; [HSDB], Liquid, colourless, slightly viscous liquid with very faint sweet herbaceous odour | |

| Record name | 1,2,3-Propanetricarboxylic acid, 2-(acetyloxy)-, 1,2,3-tributyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetyl tributyl citrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3434 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Acetyl tributyl citrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034159 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Tributyl acetylcitrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/168/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

331 °C at 732 mm Hg, Boiling Point: 326 °C (purity not stated), 172.00 to 173.00 °C. @ 1.00 mm Hg | |

| Record name | ACETYL TRIBUTYL CITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/656 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Acetyl tributyl citrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034159 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

204 °C, 113 °C - closed cup | |

| Record name | Acetyl tributyl citrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3434 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ACETYL TRIBUTYL CITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/656 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 5 mg/L, temp not specified, In water, 4.49 mg/L at 20 °C, In water, 1.7 mg/L at 25 °C, Soluble in organic solvents, 0.005 mg/mL, insoluble in water; soulble in alcohol; miscible in oil | |

| Record name | ACETYL TRIBUTYL CITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/656 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Acetyl tributyl citrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034159 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Tributyl acetylcitrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/168/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.046 at 25 °C, Distillation range: 172-174 °C (1 mm Hg); bulk density= 8.74 lb/gal (25 °C); combustible, 1.045-1.055 | |

| Record name | ACETYL TRIBUTYL CITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/656 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Tributyl acetylcitrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/168/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Density |

14.1 (Air = 1; 20 °C) | |

| Record name | ACETYL TRIBUTYL CITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/656 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000455 [mmHg], VP: 1 mm Hg at 173 °C | |

| Record name | Acetyl tributyl citrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3434 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ACETYL TRIBUTYL CITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/656 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid | |

CAS No. |

77-90-7 | |

| Record name | Acetyl tributyl citrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77-90-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetyltributyl citrate [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000077907 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ACETYL TRIBUTYL CITRATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3894 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2,3-Propanetricarboxylic acid, 2-(acetyloxy)-, 1,2,3-tributyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetyl tributyl citrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2026446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tributyl O-acetylcitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.971 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACETYLTRIBUTYL CITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0ZBX0N59RZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ACETYL TRIBUTYL CITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/656 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Acetyl tributyl citrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034159 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-80 °C | |

| Record name | ACETYL TRIBUTYL CITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/656 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Acetyl tributyl citrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034159 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Acetyl tributyl citrate chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetyl tributyl citrate (B86180) (ATBC), a widely utilized plasticizer and pharmaceutical excipient, is often considered a safer alternative to phthalate-based plasticizers. This technical guide provides an in-depth overview of the chemical properties, structure, synthesis, and analytical methodologies pertaining to ATBC. Furthermore, it delves into the compound's metabolic fate and its interactions with biological systems, summarizing recent findings on its effects on various signaling pathways. This document aims to be a comprehensive resource for professionals in research, drug development, and toxicology.

Chemical Properties and Structure

Acetyl tributyl citrate is a colorless, odorless, oily liquid.[1] It is an organic compound used as a plasticizer and is considered a potential replacement for DEHP and DINP.[2] ATBC is soluble in organic solvents but has limited solubility in water.[1][3]

Identifiers and Molecular Structure

| Identifier | Value |

| IUPAC Name | tributyl 2-acetyloxypropane-1,2,3-tricarboxylate[4] |

| CAS Number | 77-90-7[2] |

| Chemical Formula | C₂₀H₃₄O₈[2] |

| Molar Mass | 402.484 g·mol⁻¹[2] |

| InChI | InChI=1S/C20H34O8/c1-5-8-11-25-17(22)14-20(28-16(4)21,19(24)27-13-10-7-3)15-18(23)26-12-9-6-2/h5-15H2,1-4H3[2] |

| SMILES | CCCCOC(=O)CC(CC(=O)OCCCC)(C(=O)OCCCC)OC(=O)C[4] |

Physical and Chemical Properties

| Property | Value |

| Appearance | Colorless, transparent oily liquid[5] |

| Odor | Very faint, sweet, herbaceous[4] |

| Melting Point | -80 °C[2] |

| Boiling Point | 172 to 174 °C at 1 mmHg[2] |

| Density | 1.046 g/cm³ at 25 °C[2] |

| Solubility in Water | 0.02 g/L at 20 °C[2] |

| Refractive Index | 1.4410 - 1.4425 at 25°C[5] |

| Vapor Pressure | 0.00000455 mmHg[4] |

| LogP | 4.92[4] |

Experimental Protocols

Synthesis of Acetyl Tributyl Citrate

The synthesis of acetyl tributyl citrate is typically a two-step process involving the esterification of citric acid with n-butanol to form tributyl citrate, followed by acetylation with acetic anhydride (B1165640).[6]

Step 1: Esterification of Citric Acid

-

Reactants: Citric acid, n-butanol, and an acid catalyst (e.g., p-toluenesulfonic acid or sulfuric acid).[7][8]

-

Procedure:

-

Charge the reaction kettle with citric acid, n-butanol, and the catalyst.[7] The mass ratio of citric acid to n-butanol is typically 1:1 to 1:5.[7]

-

Introduce nitrogen and heat the mixture to 120-130 °C.[7]

-

Maintain the reaction with stirring until the acid value is ≤ 7.[7]

-

Remove excess n-butanol via vacuum dealcoholization.[7]

-

Step 2: Acetylation of Tributyl Citrate

-

Reactants: Tributyl citrate, acetic anhydride, and a catalyst (e.g., p-toluenesulfonic acid).[7]

-

Procedure:

Purification:

-

Cool the crude product and perform alkaline washing.[7]

-

Dehydrate the product under vacuum.[7]

-

Decolorize with activated carbon and filter to obtain high-purity acetyl tributyl citrate.[7]

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS) for the Determination of ATBC in Adhesives [9]

-

Sample Preparation:

-

Mix 0.3 g of the adhesive sample with 2 mL of water and 10 mL of n-hexane.

-

Oscillate the mixture for 30 minutes for extraction.[9]

-

-

GC-MS Analysis:

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Pharmacokinetic Analysis [10]

-

Sample Preparation (Rat Plasma):

-

Utilize phenylmethylsulfonyl fluoride (B91410) (PMSF) as an esterase inhibitor during sample pretreatment to ensure accurate and reproducible analysis.[10]

-

-

LC-MS/MS Analysis:

Toxicological and Metabolic Studies

Network Toxicology and Molecular Docking

-

Target Identification: Identify potential targets of ATBC and disease-related genes from public databases (e.g., ChEMBL, SwissTargetPrediction, GeneCards).

-

Network Construction: Construct a protein-protein interaction (PPI) network of the common targets using tools like STRING and visualize it with Cytoscape.

-

Functional Enrichment Analysis: Perform Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analysis to identify the biological processes and signaling pathways associated with the core targets.

-

Molecular Docking: Use software like AutoDock to simulate the binding interactions between ATBC and the identified core target proteins to validate the potential interactions.

In Vitro Cell Viability Assay (CCK-8) [3]

-

Cell Culture: Culture relevant cell lines (e.g., mouse liver cells) under standard conditions.

-

ATBC Exposure: Treat the cells with a range of ATBC concentrations (e.g., 0 to 5,000 μM) for a specified period (e.g., 24 hours).[3]

-

Cell Viability Measurement: Use a Cell Counting Kit-8 (CCK-8) assay to assess cell proliferation and viability according to the manufacturer's instructions.

Quantitative Real-Time PCR (qRT-PCR) [3]

-

RNA Extraction and cDNA Synthesis: Extract total RNA from cells treated with ATBC and reverse transcribe it into cDNA.

-

qRT-PCR: Perform quantitative PCR using specific primers for the genes of interest (e.g., Bax, TNF, Bcl2) to determine their relative mRNA expression levels.[3]

Visualizations

Experimental Workflows

Caption: Workflow for the synthesis and analysis of acetyl tributyl citrate.

Signaling Pathways Affected by Acetyl Tributyl Citrate

Recent studies have indicated that ATBC is not biologically inert and may influence several key signaling pathways.

Caption: Overview of key signaling pathways potentially modulated by ATBC.

Metabolism and Biological Effects

Metabolism

Orally administered acetyl tributyl citrate is rapidly absorbed and metabolized.[10] Approximately 99% of an oral dose is excreted, primarily in the urine (59-70%) and feces (25-36%), within 48 hours.[2] The major metabolites of ATBC include:

-

Acetyl citrate

-

Monobutyl citrate

-

Acetyl monobutyl citrate

-

Dibutyl citrate

-

Acetyl dibutyl citrate (two isomers)[2]

-

Tributyl citrate[2]

Biological Effects and Toxicological Insights

While generally considered safe, recent research using network toxicology and in vitro studies has suggested that ATBC may have biological effects that warrant further investigation.

-

Cancer: ATBC has been implicated in the progression of bone cancer by potentially targeting key signaling molecules such as STAT3, EGFR, MMP9, MAPK1, and MMP2.

-

Liver Toxicity: Studies suggest ATBC may induce liver damage by affecting pathways related to apoptosis and lipid metabolism.[3]

-

Intestinal Toxicity: ATBC has been shown to induce intestinal damage by regulating the IDH2/NF-κB pathway and promoting lipid peroxidation.[1]

-

Cellular Senescence: ATBC may contribute to the aging process by modulating pathways involved in cell proliferation, telomere shortening, and cellular senescence.[6]

-

Endocrine Disruption: ATBC has been shown to activate the steroid and xenobiotic receptor (SXR), which may alter the metabolism of endogenous steroid hormones and prescription drugs.[7]

-

Reproductive Effects: Some studies in mice have suggested that low doses of ATBC may affect the number of ovarian follicles.[8]

Conclusion

Acetyl tributyl citrate remains a prevalent plasticizer and pharmaceutical excipient due to its favorable safety profile compared to traditional phthalates. However, emerging research indicates that ATBC is not biologically inert and can interact with various cellular pathways, potentially leading to adverse health effects. This guide provides a comprehensive summary of the current knowledge on the chemical properties, synthesis, analysis, metabolism, and biological interactions of ATBC. It is imperative for researchers, scientists, and drug development professionals to consider these findings in the risk assessment and application of this compound. Further investigation into the long-term effects of ATBC exposure is warranted.

References

- 1. Acetyl tributyl citrate induces intestinal toxicity by regulating the IDH2/NF-κB pathway and lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cpsc.gov [cpsc.gov]

- 3. Analyzing the potential targets and mechanisms of liver damage induced by acetyl tributyl citrate plasticizer using network toxicology, molecular docking and in vitro experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Exploring the potential mechanisms of acetyl tributyl citrate exposure on osteoarthritis based on novel network toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Efficient analysis of toxicity and mechanisms of Acetyl tributyl citrate on aging with network toxicology and molecular docking strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Effects of oral exposure to the phthalate substitute acetyl tributyl citrate on female reproduction in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Analysis of the effects of acetyl tributyl citrate on bone cancer based on network toxicology and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Synthesis and Purification of Acetyl Tributyl Citrate: A Technical Guide for Laboratory Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetyl tributyl citrate (B86180) (ATBC) is a widely utilized non-toxic plasticizer and excipient in the pharmaceutical and medical device industries. Its biocompatibility and desirable physical properties make it a critical component in various formulations, including coatings for tablets and capsules, as well as in the manufacturing of flexible medical plastics. The synthesis and subsequent purification of ATBC are crucial steps in ensuring its quality and performance for laboratory and clinical applications. This technical guide provides an in-depth overview of the synthesis of ATBC from citric acid and n-butanol, followed by a detailed description of common purification methodologies. Experimental protocols are provided to offer practical guidance for laboratory-scale production.

Introduction

Acetyl tributyl citrate (ATBC), with the chemical formula C₂₀H₃₄O₈, is an organic compound that serves as a biodegradable and non-toxic plasticizer.[1][2] It is a colorless and odorless oily liquid, soluble in organic solvents but insoluble in water.[1] In the pharmaceutical industry, ATBC is a preferred alternative to phthalate-based plasticizers due to its favorable safety profile.[1] Its primary applications include its use as a plasticizer in polymer films for tablet coatings and as a component in medical devices. The synthesis of ATBC is a two-step process involving the esterification of citric acid with n-butanol to form tributyl citrate (TBC), followed by the acetylation of the hydroxyl group of TBC. Rigorous purification is essential to remove unreacted starting materials, by-products, and catalysts to meet the stringent purity requirements for laboratory and pharmaceutical use.

Synthesis of Acetyl Tributyl Citrate

The synthesis of ATBC is typically carried out in two main stages:

-

Esterification: Citric acid is reacted with n-butanol in the presence of an acid catalyst to produce tributyl citrate (TBC).

-

Acetylation: The hydroxyl group of TBC is then acetylated using acetic anhydride (B1165640) to yield the final product, acetyl tributyl citrate.

Catalysts for Synthesis

Various catalysts can be employed for both the esterification and acetylation steps. The choice of catalyst can significantly impact the reaction rate, yield, and the complexity of the subsequent purification process.

-

Brønsted Acids: Concentrated sulfuric acid and p-toluenesulfonic acid (p-TSA) are conventional and effective catalysts.[3] However, they can be corrosive and may lead to colored by-products, necessitating thorough purification.[3]

-

Solid Acids: To overcome the issues associated with liquid acid catalysts, solid acid catalysts such as activated carbon-supported sulfuric acid or p-TSA have been developed.[4][5] These catalysts are easily separable from the reaction mixture, reusable, and can reduce waste generation.[4][5]

-

Ionic Liquids: Acidic ionic liquids are emerging as green and efficient catalysts for ATBC synthesis. They offer advantages such as high catalytic activity, good reusability, and milder reaction conditions.[6][7]

Reaction Mechanisms

Esterification: The esterification of citric acid with n-butanol is a classic Fischer esterification reaction. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid groups of citric acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl group of n-butanol. The reaction is reversible, and the removal of water, a by-product, is crucial to drive the equilibrium towards the formation of the ester, tributyl citrate.[1]

Acetylation: In the second step, the free hydroxyl group on the tributyl citrate molecule is acetylated using acetic anhydride. An acid catalyst can also be used to facilitate this reaction. The reaction involves the nucleophilic attack of the hydroxyl group on one of the carbonyl carbons of acetic anhydride, leading to the formation of ATBC and acetic acid as a by-product.[1]

Experimental Protocols

The following protocols provide a general framework for the laboratory-scale synthesis of ATBC. Researchers should adapt these procedures based on available equipment and safety protocols.

Synthesis of Tributyl Citrate (TBC) - Esterification

Materials:

-

Citric acid (anhydrous or monohydrate)

-

n-Butanol

-

p-Toluenesulfonic acid (p-TSA) or another suitable acid catalyst

-

Toluene (B28343) (for azeotropic removal of water)

-

Round-bottom flask equipped with a magnetic stirrer, heating mantle, Dean-Stark apparatus, and condenser

Procedure:

-

To a round-bottom flask, add citric acid and n-butanol. A typical molar ratio of citric acid to n-butanol is between 1:3.6 and 1:4.5.[8]

-

Add the acid catalyst (e.g., p-TSA, typically 0.5-1.0% of the mass of citric acid).[3]

-

Add toluene to the flask to facilitate the azeotropic removal of water.

-

Assemble the Dean-Stark apparatus and condenser.

-

Heat the reaction mixture to reflux (typically 120-130°C) with continuous stirring.[3]

-

Monitor the reaction by collecting the water in the Dean-Stark trap. The reaction is considered complete when the theoretical amount of water has been collected.

-

Once the reaction is complete, cool the mixture to room temperature.

Synthesis of Acetyl Tributyl Citrate (ATBC) - Acetylation

Materials:

-

Tributyl citrate (from the previous step)

-

Acetic anhydride

-

Acid catalyst (optional, can use the same catalyst from the esterification step)

-

Round-bottom flask with a magnetic stirrer, heating mantle, and condenser

Procedure:

-

The crude tributyl citrate can be used directly or after initial purification.

-

Add acetic anhydride to the tributyl citrate. The molar ratio of TBC to acetic anhydride is typically in the range of 1:1.2 to 1:1.5.[7][8]

-

If a fresh catalyst is needed, add it to the mixture.

-

Heat the reaction mixture to 80-130°C with stirring for 1.5 to 2 hours.[1][3]

-

After the reaction is complete, cool the mixture to room temperature to obtain crude ATBC.

Purification of Acetyl Tributyl Citrate

Purification of the crude ATBC is critical to remove unreacted reagents, by-products such as acetic acid and water, and the catalyst.

Neutralization and Washing

Materials:

-

Crude ATBC

-

5-10% Sodium carbonate or sodium hydroxide (B78521) solution

-

Deionized water

-

Separatory funnel

Procedure:

-

Transfer the crude ATBC to a separatory funnel.

-

Add a 5-10% sodium carbonate or sodium hydroxide solution to neutralize the acidic catalyst and any remaining acetic acid.[3][9] Shake the funnel gently, venting frequently to release any pressure buildup.

-

Allow the layers to separate and discard the lower aqueous layer.

-

Wash the organic layer with deionized water multiple times until the aqueous layer is neutral (check with pH paper).

-

Separate and collect the organic layer containing the ATBC.

Removal of Unreacted Reagents and Solvents

Procedure:

-

Dealcoholization/Deacidification: Transfer the washed ATBC to a round-bottom flask. The excess n-butanol and any remaining acetic acid can be removed by vacuum distillation.[3] Typically, this is done at a temperature of ≤120°C and a pressure of ≤-0.095 MPa.[8]

-

Drying: The product can be dried over anhydrous sodium sulfate (B86663) to remove residual water, followed by filtration. Alternatively, vacuum dehydration can be performed by heating the product under vacuum.[3]

Decolorization (Optional)

If the product has a noticeable color, a decolorization step can be performed.

Materials:

-

ATBC

-

Activated carbon

Procedure:

-

Add a small amount of activated carbon (e.g., 0.4% by weight) to the ATBC.[8]

-

Stir the mixture at a slightly elevated temperature (e.g., 100°C) for a specified time (e.g., 2 hours).[3]

-

Filter the mixture to remove the activated carbon.

Final Purification by Vacuum Distillation

For high-purity ATBC required in pharmaceutical applications, a final vacuum distillation step is often necessary.

Procedure:

-

Set up a vacuum distillation apparatus.

-

Heat the ATBC under high vacuum. The boiling point of ATBC is approximately 172-174°C at 1 mm Hg.

-

Collect the fraction that distills over at the correct temperature and pressure.

Data Presentation

The yield and purity of ATBC can vary depending on the catalyst and reaction conditions used. The following table summarizes typical quantitative data from various synthesis methods.

| Catalyst | Esterification Temp. (°C) | Acetylation Temp. (°C) | Yield (%) | Purity (%) | Reference |

| Sulfuric Acid | 125-135 | 60-80 | >98.7 | >99.0 | [8] |

| p-Toluenesulfonic Acid | 120-130 | 110-130 | ~99.5 | High | [3] |

| Ionic Liquid | 65-90 | 35-55 | >98 | ~99.6 | [7] |

| Solid Acid (TsOH/C) | 140 | - | - | - | [4] |

| Solid Acid (H₂SO₄/C) | 130-160 | 70-90 | - | >99.3 | [5] |

Note: The table presents a summary of reported data. Actual results may vary based on specific experimental conditions.

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the synthesis and purification process for acetyl tributyl citrate.

Caption: Workflow for ATBC Synthesis and Purification.

Conclusion

The synthesis and purification of acetyl tributyl citrate for laboratory use require careful control of reaction conditions and a systematic approach to purification. The choice of catalyst plays a significant role in the overall efficiency and environmental impact of the process. While traditional acid catalysts are effective, the use of solid acids and ionic liquids presents opportunities for greener and more sustainable synthesis. The purification protocol, including neutralization, washing, and vacuum distillation, is crucial for obtaining high-purity ATBC suitable for demanding applications in research and pharmaceutical development. The methodologies and data presented in this guide offer a comprehensive resource for scientists and researchers involved in the laboratory-scale production of this important excipient.

References

- 1. atamankimya.com [atamankimya.com]

- 2. specialchem.com [specialchem.com]

- 3. CN101353305B - The synthetic method of high-purity acetyl tributyl citrate - Google Patents [patents.google.com]

- 4. Integrated process of synthesizing acetyl tributyl citrate by using activated carbon immobilized p-toluenesulfonic acid catalyst - Eureka | Patsnap [eureka.patsnap.com]

- 5. CN102304045B - Integrated process for synthesizing acetyl tributyl citrate by using activated carbon immobilized sulfuric acid catalyst - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. CN102285882B - Method for synthesizing acetyl tributyl citrate (ATBC) by adopting composite ionic liquid catalyst - Google Patents [patents.google.com]

- 8. CN102633640A - Integrated production technique of acetyl tributyl citrate (ATBC) - Google Patents [patents.google.com]

- 9. WO2013170430A1 - Process for synthesizing acetyl citrate - Google Patents [patents.google.com]

The Core Mechanism of Acetyl Tributyl Citrate (ATBC) as a Polymer Plasticizer: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of Acetyl Tributyl Citrate (ATBC) as a plasticizer in polymers. It delves into the theoretical underpinnings of its function, presents quantitative data on its effects, and offers detailed protocols for key experimental characterization techniques.

Core Concepts: The Theoretical Framework of ATBC Plasticization

The primary role of a plasticizer like ATBC is to increase the flexibility, workability, and ductility of a polymer.[1] This is achieved by reducing the intermolecular forces between the polymer chains, thereby lowering the glass transition temperature (Tg), the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state.[2][3] The plasticizing effect of ATBC can be understood through three key theories:

-

Lubricity Theory: This theory posits that plasticizer molecules, like ATBC, act as lubricants between polymer chains. By inserting themselves between the long polymer molecules, they reduce the friction and allow the chains to slide past one another more easily, resulting in increased flexibility.[4]

-

Gel Theory: According to this theory, the polymer and plasticizer form a three-dimensional gel-like network. The ATBC molecules are thought to attach to the polymer chains at various points, creating a structure that is less rigid than the polymer alone. This reduces the cohesive forces between polymer chains and enhances flexibility.

-

Free Volume Theory: This is the most widely accepted theory for explaining the action of plasticizers. It suggests that polymers have a certain amount of "free volume," which is the space between the polymer chains. ATBC molecules, being smaller than the polymer chains, can occupy this free volume. This effectively pushes the polymer chains further apart, reducing the intermolecular forces (like van der Waals forces) and increasing the overall free volume.[1] The increased free volume allows for greater mobility of the polymer chains, leading to a lower glass transition temperature and increased flexibility.[1]

Molecular dynamics simulations have corroborated these theories, showing that ATBC can spontaneously disperse within polymers like PVC. The interaction between ATBC and PVC is primarily due to the hydrophobic alkyl chains of ATBC entangling with the PVC chains through hydrophobic interactions.[5] In the case of PLA, the good solubility of ATBC is attributed to the polar interactions between the ester groups of both the polymer and the plasticizer.[6]

Quantitative Data: The Impact of ATBC on Polymer Properties

The addition of ATBC to polymers leads to measurable changes in their thermal and mechanical properties. The following tables summarize quantitative data from various studies on the effects of ATBC on Polylactic Acid (PLA) and Polyvinyl Chloride (PVC).

Table 1: Effect of ATBC Concentration on the Glass Transition Temperature (Tg) of PLA

| ATBC Concentration (wt%) | Polymer | Test Method | Glass Transition Temperature (Tg) (°C) | Reference |

| 0 | PLA | DSC | 60.42 | [2] |

| 15 | PLA | DSC | 42.0 | [5] |

| 20 | PLA/PHB/ATBC | DSC | 35.0 | [7] |

| 30 | PLA | DSC | 12.21 | [2] |

Table 2: Effect of ATBC on the Mechanical Properties of PLA

| ATBC Concentration (wt%) | Polymer | Tensile Strength (MPa) | Elongation at Break (%) | Reference |

| 0 | PLA | - | - | [5] |

| 15 | PLA | - | 82% increase | [5] |

| 20 | PLA | - | 250% | [5] |

| 18 (phr) | PLA | - | 148% | [8] |

Table 3: Effect of ATBC on the Mechanical Properties of PVC

| ATBC Concentration (phr) | Polymer | Tensile Strength (MPa) | Elongation at Break (%) | Reference |

| - | PVC | Higher than DOP | Higher than DOP | [9] |

| 40 | PVC/LMEL | - | 526.9% | [3] |

Experimental Protocols: Characterizing the Plasticizing Effect of ATBC

The following are detailed methodologies for key experiments used to evaluate the performance of ATBC as a plasticizer. These protocols are based on established ASTM standards.

Differential Scanning Calorimetry (DSC)

Purpose: To determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc) of the polymer and plasticized polymer samples. A significant decrease in Tg is indicative of effective plasticization.

Standard: ASTM D3418 - Standard Test Method for Transition Temperatures of Polymers By Differential Scanning Calorimetry.[5]

Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the polymer film or powder into a standard aluminum DSC pan.[10]

-

Seal the pan hermetically to prevent any loss of volatile components during heating.

-

Prepare an empty, sealed aluminum pan to be used as a reference.

-

-

Instrument Setup:

-

Calibrate the DSC instrument for temperature and heat flow using a certified indium standard.

-

Purge the DSC cell with an inert gas, typically nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.

-

-

Thermal Program:

-

Equilibrate the sample at a low temperature, for example, -50 °C.

-

Heat the sample from -50 °C to a temperature above its melting point (e.g., 200 °C for PLA) at a constant heating rate of 10 °C/min. This is the first heating scan.

-

Hold the sample at the high temperature for 2-5 minutes to erase its previous thermal history.

-

Cool the sample back to the starting temperature at a controlled rate of 10 °C/min. This is the cooling scan.

-

Heat the sample again at 10 °C/min to a temperature above its melting point. This is the second heating scan. The Tg is typically determined from this second scan to ensure a consistent thermal history.

-

-

Data Analysis:

-

The glass transition temperature (Tg) is determined as the midpoint of the step change in the heat flow curve.

-

The melting temperature (Tm) is identified as the peak temperature of the endothermic melting peak.

-

The crystallization temperature (Tc) is identified as the peak temperature of the exothermic crystallization peak during the cooling scan.

-

Dynamic Mechanical Analysis (DMA)

Purpose: To measure the storage modulus (E'), loss modulus (E''), and tan delta (δ) of the material as a function of temperature. The peak of the tan delta curve is often used to determine the glass transition temperature. A decrease in the storage modulus in the rubbery plateau region indicates increased flexibility.

Standard: ASTM D4065 - Standard Practice for Plastics: Dynamic Mechanical Properties: Determination and Report of Procedures.[8]

Methodology:

-

Sample Preparation:

-

Prepare rectangular film specimens with typical dimensions of approximately 30 mm x 7 mm x 0.5 mm.[6]

-

Ensure the samples are free of cracks or other defects.

-

-

Instrument Setup:

-

Use a DMA instrument equipped with a film tension or single cantilever clamp.

-

Calibrate the instrument for force, displacement, and temperature.

-

-

Experimental Parameters:

-

Set the oscillatory frequency to 1 Hz.

-

Apply a small, constant strain amplitude (e.g., 0.01%) to ensure the measurement is within the linear viscoelastic region of the material.

-

Set the temperature program to ramp from a low temperature (e.g., -50 °C) to a temperature above the glass transition (e.g., 120 °C) at a heating rate of 3 °C/min.[6]

-

-

Data Analysis:

-

Plot the storage modulus (E'), loss modulus (E''), and tan delta (tan δ = E''/E') as a function of temperature.

-

The glass transition temperature (Tg) can be determined from the peak of the tan delta curve or the peak of the loss modulus curve.

-

Analyze the storage modulus in the glassy and rubbery regions to assess the stiffness of the material.

-

Tensile Testing

Purpose: To determine the mechanical properties of the polymer films, including tensile strength, elongation at break, and modulus of elasticity. An effective plasticizer will typically decrease the tensile strength and modulus while significantly increasing the elongation at break.

Standard: ASTM D882 - Standard Test Method for Tensile Properties of Thin Plastic Sheeting.[4]

Methodology:

-

Sample Preparation:

-

Cut rectangular or dog-bone shaped specimens from the polymer films. For thin films, rectangular strips are common, with a width of 15-25 mm and a length of at least 150 mm.[11]

-

Ensure the edges of the specimens are smooth and free from nicks or other defects.

-

Condition the specimens at a standard laboratory atmosphere (23 ± 2 °C and 50 ± 5% relative humidity) for at least 40 hours prior to testing.

-

-

Instrument Setup:

-

Use a universal testing machine equipped with grips suitable for thin films (e.g., line-contact grips) to prevent slippage and stress concentrations.

-

Set the initial grip separation (gauge length).

-

-

Test Procedure:

-

Mount the specimen in the grips, ensuring it is aligned vertically and not pre-stressed.

-

Set the crosshead speed. A typical speed for flexible films is 500 mm/min.[11]

-

Start the test and record the force and elongation until the specimen breaks.

-

-

Data Analysis:

-

Tensile Strength: The maximum stress the material can withstand before breaking, calculated by dividing the maximum load by the original cross-sectional area of the specimen.

-

Elongation at Break: The percentage increase in length of the specimen at the point of fracture.

-

Modulus of Elasticity (Young's Modulus): A measure of the material's stiffness, calculated from the initial slope of the stress-strain curve.

-

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the core concepts of ATBC's mechanism of action and a typical experimental workflow for its characterization.

References

- 1. Combined Effects from Dual Incorporation of ATBC as Plasticizer and Mesoporous MCM-41 as Nucleating Agent on the PLA Isothermal Crystallization in Environmentally-Friendly Ternary Composite Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. redalyc.org [redalyc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. The Influence of Plasticizers and Accelerated Ageing on Biodegradation of PLA under Controlled Composting Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Properties and Degradation Performances of Biodegradable Poly(lactic acid)/Poly(3-hydroxybutyrate) Blends and Keratin Composites - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. chemicalmaterialsuppliers.com [chemicalmaterialsuppliers.com]

- 10. researchgate.net [researchgate.net]

- 11. specialchem.com [specialchem.com]

In Vitro Biodegradation Pathways of Acetyl Tributyl Citrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro biodegradation pathways of acetyl tributyl citrate (B86180) (ATBC), a widely used plasticizer in pharmaceutical coatings, medical devices, and food packaging. Understanding the metabolic fate of this excipient is crucial for assessing its safety, potential drug interactions, and impact on biological systems. This document details the metabolic pathways, enzymatic processes, and experimental protocols for studying ATBC degradation.

Executive Summary

Acetyl tributyl citrate undergoes rapid and extensive metabolism in vitro, primarily through hydrolysis and oxidation. The main enzymatic systems responsible for its biodegradation are carboxylesterases (CES) and cytochrome P450 (CYP) monooxygenases, which are abundant in human liver microsomes. The degradation process involves the sequential cleavage of ester bonds and hydroxylation, leading to the formation of a series of more polar metabolites that can be readily eliminated. The apparent half-life of ATBC in pooled human liver microsomes is approximately 5 minutes, indicating a high rate of metabolic turnover.[1]

Biodegradation Pathways of ATBC

The in vitro biodegradation of ATBC is a multi-step process initiated by either deacetylation or hydrolysis of the butyl ester groups. This is followed by further ester cleavage and potential oxidation of the butyl chains.

Primary Metabolic Reactions

The core reactions in the in vitro breakdown of ATBC are:

-

Carboxylic Ester Hydrolysis: The breaking of the ester linkages connecting the butyl groups and the acetyl group to the citrate backbone. This is a major pathway leading to the formation of various citrate esters and ultimately citric acid.[1]

-

Deacetylation: The specific hydrolysis of the acetyl group from the citrate molecule.[1]

-

Hydroxylation: The addition of a hydroxyl group to the butyl chains, a reaction typically catalyzed by cytochrome P450 enzymes.[1]

Proposed Metabolic Pathway

Based on identified metabolites, the following pathway is proposed for the in vitro biodegradation of ATBC. The initial steps can occur in parallel, leading to a variety of intermediate metabolites.

Figure 1: Proposed in vitro metabolic pathway of Acetyl Tributyl Citrate.

Enzymes Involved in Biodegradation

-

Carboxylesterases (CES): These are the primary enzymes responsible for the hydrolysis of the ester bonds in ATBC. Humans have two major hepatic carboxylesterases, CES1 and CES2. Based on substrate specificity, CES1 preferentially hydrolyzes substrates with a large acyl group and a small alcohol group, while CES2 prefers substrates with a small acyl group and a large alcohol group.[2] In ATBC, the tributyl citrate portion can be considered a bulky acyl group attached to an acetyl group (a small alcohol equivalent in the ester bond). Conversely, the butyl esters have a larger alcohol component (butanol) and a citrate-derived acyl group. It is plausible that both CES1 and CES2 are involved in the complete hydrolysis of ATBC.

-

Cytochrome P450 (CYP) Enzymes: ATBC has been shown to be metabolized by CYP isoforms, with CYP3A4 and CYP2C19 being particularly active.[3] These enzymes are responsible for the oxidative metabolism of ATBC, primarily through the hydroxylation of the butyl side chains.[1] ATBC can also act as an inducer of CYP3A4 in intestinal cells.[3][4]

Quantitative Data on ATBC Metabolism

The following table summarizes the key quantitative data available for the in vitro metabolism of ATBC.

| Parameter | Value | In Vitro System | Reference |

| Apparent Half-Life | ~ 5 minutes | Pooled Human Liver Microsomes | [1] |

| Identified Metabolites | Acetyl dibutyl citrate (ADBC), Tributyl citrate (TBC), Dibutyl citrate (DBC), Monobutyl citrate, Acetyl monobutyl citrate, Acetyl citrate, Citric acid, Acetic acid, Butyric acid, Hydroxylated metabolites | Human Liver Microsomes, Rat Liver Homogenates | [5] |

| Primary Enzymes | Carboxylesterases (CES1, CES2), Cytochrome P450 (CYP3A4, CYP2C19) | Human Liver Microsomes | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the in vitro biodegradation of ATBC.

In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)

This assay determines the rate of disappearance of ATBC when incubated with HLM.

Figure 2: Workflow for ATBC metabolic stability assay using HLM.

Protocol Details:

-

Reagent Preparation:

-

Prepare a stock solution of ATBC (e.g., 10 mM in DMSO).

-

Thaw pooled human liver microsomes (e.g., from a commercial supplier) on ice.

-

Prepare a 0.1 M phosphate buffer (pH 7.4).

-

Prepare an NADPH regenerating system solution (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

-

Incubation:

-

In a microcentrifuge tube, combine the phosphate buffer, HLM (final concentration typically 0.5-1.0 mg/mL), and ATBC (final concentration typically 1-10 µM).

-

Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

-

Time Course Sampling:

-

At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.

-

Immediately quench the reaction by adding the aliquot to a tube containing 2-3 volumes of cold acetonitrile with a suitable internal standard (e.g., a structurally similar, stable compound).

-

-

Sample Preparation for Analysis:

-

Vortex the quenched samples vigorously.

-

Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube or a 96-well plate for analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the samples using a validated LC-MS/MS method to quantify the remaining ATBC at each time point.

-

Plot the natural logarithm of the percentage of remaining ATBC versus time. The slope of the linear portion of this plot is used to calculate the in vitro half-life (t½).

-

Metabolite Identification and Profiling

This experiment aims to identify the various metabolites formed from ATBC.

Protocol Details:

The protocol is similar to the metabolic stability assay, but with a focus on identifying new peaks in the chromatogram rather than quantifying the parent compound.

-

Incubation:

-

Perform a larger-scale incubation of ATBC with HLM and an NADPH regenerating system for a fixed, longer duration (e.g., 60-120 minutes) to allow for the accumulation of metabolites.

-

Include a control incubation without NADPH to distinguish between CYP-mediated and non-CYP-mediated (e.g., esterase) metabolism.

-

-

Sample Preparation:

-

Quench the reaction with cold acetonitrile.

-

Centrifuge to remove proteins.

-

Concentrate the supernatant if necessary to increase the concentration of low-abundance metabolites.

-

-

LC-MS/MS Analysis:

-

Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to analyze the samples.

-

Compare the chromatograms of the ATBC incubation with the control incubation to identify unique peaks corresponding to metabolites.

-

Use the accurate mass measurement and fragmentation patterns (MS/MS spectra) to propose the structures of the metabolites.

-

Confirm the identity of metabolites by comparing their retention times and fragmentation patterns with those of authentic reference standards, if available.[5]

-

Quantitative Analysis of ATBC and its Metabolites by LC-MS/MS

This protocol is for the simultaneous quantification of ATBC and its major metabolites.

LC-MS/MS Parameters:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| ATBC | 403.5 | 185.2 |

| Tributyl Citrate (TBC) | 361.4 | 259.2 |

Note: The specific transitions for other metabolites such as ADBC, DBC, and MBC would need to be optimized based on their mass spectra.[6]

Sample Preparation and Analysis:

-

Calibration Standards and Quality Controls: Prepare calibration curves and quality control samples by spiking known concentrations of ATBC and its available metabolite standards into a blank matrix (e.g., heat-inactivated HLM incubation mixture).

-

Extraction: Perform a liquid-liquid or solid-phase extraction to isolate the analytes from the in vitro matrix and minimize matrix effects.

-

Chromatography: Use a C18 reverse-phase column with a gradient elution of mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

-

Mass Spectrometry: Operate the mass spectrometer in positive ion mode using selected reaction monitoring (SRM) for quantification.[6]

Conclusion

The in vitro biodegradation of acetyl tributyl citrate is a rapid and complex process involving multiple enzymatic pathways. The primary routes of metabolism are hydrolysis by carboxylesterases and hydroxylation by cytochrome P450 enzymes, leading to a variety of smaller, more polar metabolites. The protocols outlined in this guide provide a framework for the detailed investigation of ATBC's metabolic fate, which is essential for a thorough understanding of its safety profile as a pharmaceutical excipient. Further research could focus on quantifying the formation rates of each metabolite and definitively identifying the specific carboxylesterase and CYP450 isoforms involved in each step of the degradation pathway.

References

- 1. research.regionh.dk [research.regionh.dk]

- 2. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Acetyl tributyl citrate, the most widely used phthalate substitute plasticizer, induces cytochrome p450 3a through steroid and xenobiotic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identification and quantification of acetyl tributyl citrate (ATBC) metabolites using human liver microsomes and human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Spectroscopic Fingerprinting of Acetyl Tributyl Citrate: A Technical Guide to FTIR and NMR Analysis

Introduction

Acetyl tributyl citrate (B86180) (ATBC), a widely utilized plasticizer and food additive, demands robust analytical methodologies for its characterization and quality control. This technical guide provides an in-depth exploration of the spectroscopic analysis of ATBC using Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy. Tailored for researchers, scientists, and professionals in drug development, this document outlines detailed experimental protocols, presents quantitative spectral data, and illustrates key concepts through logical diagrams.

Fourier-Transform Infrared (FTIR) Spectroscopy of Acetyl Tributyl Citrate

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The infrared spectrum of acetyl tributyl citrate is characterized by prominent absorption bands corresponding to its ester and alkyl functionalities.

Experimental Protocol: FTIR Analysis

This protocol describes the acquisition of an FTIR spectrum of liquid acetyl tributyl citrate using the Attenuated Total Reflectance (ATR) technique.

Materials and Equipment:

-

Acetyl Tributyl Citrate (ATBC), analytical grade

-

FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal)

-

Isopropanol (B130326) or ethanol (B145695) for cleaning

-

Lint-free wipes

Procedure:

-

Instrument Preparation: Ensure the FTIR spectrometer and ATR accessory are powered on and have completed their initialization and self-check procedures.

-

Background Spectrum:

-

Clean the ATR crystal surface thoroughly with a lint-free wipe soaked in isopropanol or ethanol and allow it to dry completely.

-

Record a background spectrum. This will subtract the spectral contributions of the atmosphere (e.g., CO2, water vapor) and the ATR crystal itself from the sample spectrum.

-

-

Sample Application:

-

Place a small drop of acetyl tributyl citrate directly onto the center of the ATR crystal, ensuring the crystal is fully covered.

-

-

Spectrum Acquisition:

-

Acquire the FTIR spectrum of the sample. Typical acquisition parameters are:

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32 (to ensure a good signal-to-noise ratio)

-

-

-

Data Processing and Analysis:

-

The resulting spectrum should be baseline-corrected if necessary.

-

Identify the characteristic absorption peaks and compare them with known literature values for acetyl tributyl citrate.

-

-

Cleaning: After analysis, thoroughly clean the ATR crystal with a solvent-moistened, lint-free wipe.

Quantitative Data: FTIR Spectroscopy

The FTIR spectrum of acetyl tributyl citrate exhibits several characteristic absorption peaks.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2960, ~2935, ~2875 | Strong | C-H stretching (asymmetric and symmetric) of alkyl groups |

| ~1740 | Strong | C=O stretching of the ester functional groups |

| ~1465 | Medium | C-H bending of CH₂ groups |

| ~1370 | Medium | C-H bending of CH₃ groups |

| ~1240 - 1020 | Strong | C-O stretching of the ester and ether linkages |

Note: The exact peak positions may vary slightly depending on the instrument and sample conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy of Acetyl Tributyl Citrate

NMR spectroscopy provides detailed information about the molecular structure of a compound by probing the magnetic properties of atomic nuclei. Both ¹H (proton) and ¹³C (carbon-13) NMR are instrumental in the structural elucidation and purity assessment of acetyl tributyl citrate.

Experimental Protocol: NMR Analysis

This protocol outlines the procedure for acquiring ¹H and ¹³C NMR spectra of acetyl tributyl citrate.

Materials and Equipment:

-

Acetyl Tributyl Citrate (ATBC)

-

Deuterated chloroform (B151607) (CDCl₃) with or without tetramethylsilane (B1202638) (TMS) as an internal standard

-

NMR spectrometer (e.g., 300 MHz or higher)

-

5 mm NMR tubes

-

Pasteur pipette

-

Vortex mixer

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of acetyl tributyl citrate for ¹H NMR (or 50-100 mg for ¹³C NMR) into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Gently vortex the vial to ensure the sample is completely dissolved.

-

Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's autosampler or manually lower it into the magnet.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

-

¹H NMR Spectrum Acquisition:

-

Set the appropriate acquisition parameters, which may include:

-

Pulse Program: Standard single pulse

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-5 seconds

-

Number of Scans: 8-16

-

-

Acquire the ¹H NMR spectrum.

-

-

¹³C NMR Spectrum Acquisition:

-

Switch the spectrometer to the ¹³C nucleus frequency.

-

Set the appropriate acquisition parameters, typically with proton decoupling:

-

Pulse Program: Standard single pulse with proton decoupling

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: 128 or more, depending on the sample concentration and desired signal-to-noise ratio.

-

-

Acquire the ¹³C NMR spectrum.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak (CHCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or the TMS signal (0 ppm).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Analyze the chemical shifts, splitting patterns (multiplicity), and integrals to assign the signals to the corresponding protons and carbons in the ATBC molecule.

-

Quantitative Data: NMR Spectroscopy

¹H NMR (Proton NMR) Data for Acetyl Tributyl Citrate (in CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~4.10 | Triplet | 6H | -O-CH₂ -CH₂-CH₂-CH₃ (from the three tributyl ester groups) |

| ~2.85 | Singlet | 4H | -OOC-CH₂ -C(OAc)-CH₂ -COO- (methylene protons on the citrate backbone) |

| ~2.05 | Singlet | 3H | CH₃ -COO- (acetyl group methyl protons) |

| ~1.60 | Multiplet | 6H | -O-CH₂-CH₂ -CH₂-CH₃ |

| ~1.38 | Multiplet | 6H | -O-CH₂-CH₂-CH₂ -CH₃ |

| ~0.92 | Triplet | 9H | -O-CH₂-CH₂-CH₂-CH₃ |

¹³C NMR (Carbon-13) Data for Acetyl Tributyl Citrate (in CDCl₃)

| Chemical Shift (ppm) | Assignment |

| ~170.1 | C =O (ester carbonyls of the tributyl groups) |

| ~169.5 | C =O (acetyl carbonyl) |

| ~77.0 | Central quaternary carbon of the citrate backbone |

| ~65.0 | -O-C H₂-CH₂-CH₂-CH₃ |

| ~41.5 | -OOC-C H₂-C(OAc)-C H₂-COO- |

| ~30.3 | -O-CH₂-C H₂-CH₂-CH₃ |

| ~20.9 | C H₃-COO- (acetyl methyl carbon) |

| ~19.1 | -O-CH₂-CH₂-C H₂-CH₃ |

| ~13.6 | -O-CH₂-CH₂-CH₂-C H₃ |

Note: Chemical shifts are approximate and can vary based on solvent, concentration, and instrument.

Visualizations

Diagrams generated using Graphviz provide a clear visual representation of workflows and molecular-spectral correlations.

Caption: Experimental workflows for FTIR and NMR analysis of ATBC.

Caption: Correlation of ATBC structure with key FTIR and ¹H NMR signals.

An In-depth Technical Guide to the Thermal Properties and Stability of Acetyl Tributyl Citrate (ATBC)

Introduction

Acetyl tributyl citrate (B86180) (ATBC), with the chemical formula C₂₀H₃₄O₈, is a widely utilized plasticizer derived from citric acid.[1][2] It is a colorless, odorless oily liquid that is soluble in organic solvents but insoluble in water.[3][4] Recognized for its low toxicity and biodegradability, ATBC serves as a safer alternative to phthalate-based plasticizers like DEHP and DINP in a variety of applications.[2][3] Its utility extends to food packaging films, medical products, children's toys, and pharmaceutical coatings for solid oral dosage forms.[3][5] This guide provides a comprehensive overview of the thermal properties and stability of ATBC, targeting researchers, scientists, and drug development professionals.

Thermal and Physical Properties

The thermal and physical properties of acetyl tributyl citrate are summarized in the table below, providing key data points for handling, processing, and formulation development.

| Property | Value | References |

| Molecular Weight | 402.48 g/mol | [1][6] |

| Appearance | Colorless, transparent liquid | [2][3] |

| Melting Point | -80 °C (-112 °F; 193 K) | [2] |

| Boiling Point | 172 to 174 °C @ 1 mm Hg | [2] |

| 173 °C @ 1.33 mbar | [4] | |

| Flash Point | 204 °C (399.20 °F) [Open Cup] | [4][7][8] |

| 113 °C [Closed Cup] | [9] | |

| Density | 1.046 g/cm³ at 25 °C | [2][9] |

| 1.050 ± 0.005 g/mL at 27 °C | [4] | |

| Viscosity | 34 ± 1 cP at 20 °C | [4] |

| Water Solubility | <100 mg/L at 25°C; 0.02 g/L at 20 °C | [2][9] |

Thermal Stability and Decomposition

Acetyl tributyl citrate is chemically stable under recommended storage and handling conditions.[3][8] It is considered to have good heat resistance and remains stable up to its decomposition temperature.[3] However, exposure to strong oxidizing agents, acids, or bases can lead to degradation.[3][8]

When subjected to high temperatures, ATBC will undergo thermal decomposition. Studies using thermogravimetric analysis (TGA) show that the initial decomposition temperature is lowered when ATBC is blended with polymers like polylactic acid (PLA).[10] When heated to decomposition, ATBC emits acrid smoke and irritating vapors, with hazardous decomposition products including toxic fumes of carbon monoxide and carbon dioxide.[8][11][12]

References

- 1. Tributyl acetylcitrate (CAS 77-90-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. Acetyltributylcitrate - Wikipedia [en.wikipedia.org]

- 3. atamankimya.com [atamankimya.com]

- 4. kljgroup.com [kljgroup.com]

- 5. Pharmacokinetic Properties of Acetyl Tributyl Citrate, a Pharmaceutical Excipient - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 77-90-7 CAS MSDS (Acetyl tributyl citrate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. redox.com [redox.com]

- 9. cpsc.gov [cpsc.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. trade-chem.com [trade-chem.com]

- 12. Acetyl Tributyl Citrate | C20H34O8 | CID 6505 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Solubility Profile of Acetyl Tributyl Citrate in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetyl tributyl citrate (B86180) (ATBC) is a widely utilized plasticizer, valued for its low toxicity, biodegradability, and compatibility with a range of polymers.[1][2] As a result, it is a common excipient in pharmaceutical formulations, particularly in the development of controlled-release drug delivery systems, as well as in medical devices and food packaging.[1][3] Its function as a plasticizer imparts flexibility to polymer matrices, which is crucial for the integrity and performance of coatings for tablets and capsules.[4][5] A thorough understanding of ATBC's solubility in various organic solvents is paramount for optimizing manufacturing processes, ensuring formulation stability, and achieving desired drug release kinetics.

This technical guide provides a comprehensive overview of the solubility of acetyl tributyl citrate in common organic solvents. It includes a summary of available quantitative data, detailed experimental protocols for solubility determination and a relevant application, and a visualization of a key experimental workflow.

Quantitative Solubility Data

Acetyl tributyl citrate is a colorless, odorless, oily liquid that is soluble in most organic solvents but has very low solubility in water.[5][6] While many sources qualitatively describe its solubility, precise quantitative data in a broad range of organic solvents is not extensively published in readily accessible literature. The following table summarizes the available quantitative and qualitative solubility information for ATBC.

| Solvent | Chemical Formula | Polarity Index | Solubility | Notes |

| Alcohols | ||||

| Ethanol (B145695) | C₂H₅OH | 5.2 | Miscible | ATBC is readily miscible with ethanol.[7] |

| Methanol | CH₃OH | 5.1 | Soluble | Assumed to be highly soluble based on its miscibility with ethanol and general statements of solubility in alcohols.[4][5] Quantitative data not readily available. |

| Ketones | ||||

| Acetone | C₃H₆O | 5.1 | Soluble | Expected to be highly soluble.[8] Quantitative data not readily "available". |

| Esters | ||||

| Ethyl Acetate | C₄H₈O₂ | 4.4 | Soluble | Used as an extraction solvent for ATBC, indicating good solubility.[9] Quantitative data not readily available. |

| Aromatic Hydrocarbons | ||||